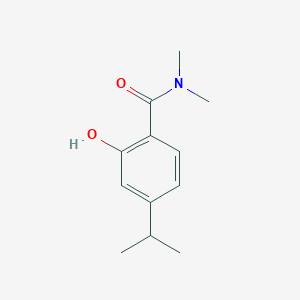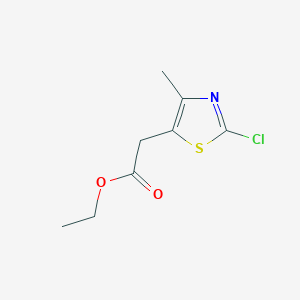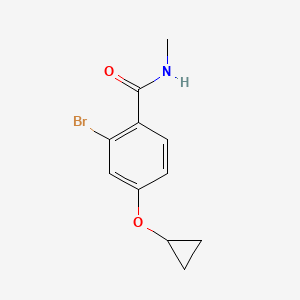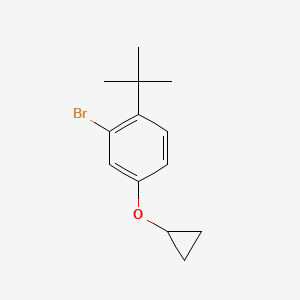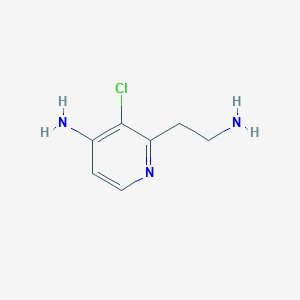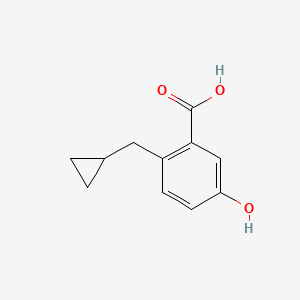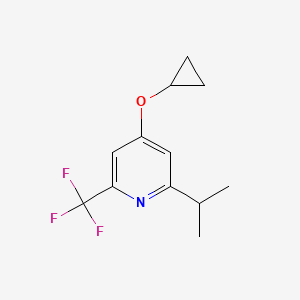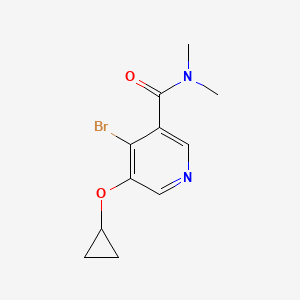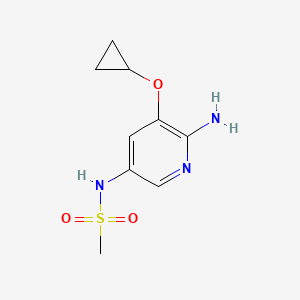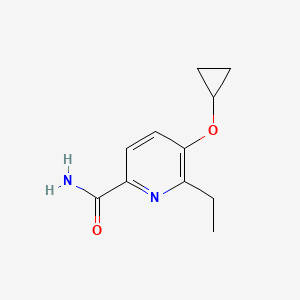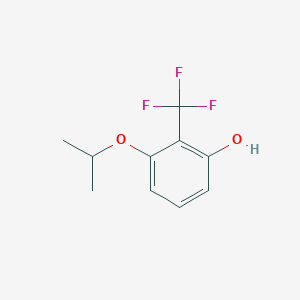
3-Isopropoxy-2-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-2-(trifluoromethyl)phenol typically involves the introduction of the isopropoxy and trifluoromethyl groups onto a phenol ring. One common method is the reaction of 3-hydroxybenzotrifluoride with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various alkoxy-substituted phenols.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 3-Isopropoxy-2-(trifluoromethyl)phenol exerts its effects is primarily through its interactions with biological molecules. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 2-Isopropoxy-4-(trifluoromethyl)phenol
- 3-Isopropoxy-2-methyl-5-(trifluoromethyl)phenol
Comparison: 3-Isopropoxy-2-(trifluoromethyl)phenol is unique due to the specific positioning of the isopropoxy and trifluoromethyl groups on the phenol ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C10H11F3O2 |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
3-propan-2-yloxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-8-5-3-4-7(14)9(8)10(11,12)13/h3-6,14H,1-2H3 |
InChI-Schlüssel |
MDFACEMLNQWSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




